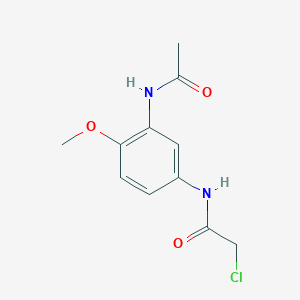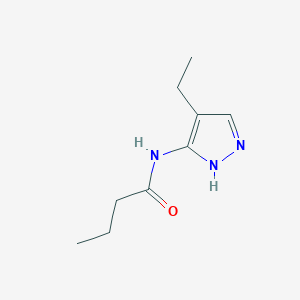
N-(4-Ethyl-1H-pyrazol-3-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethyl-1H-pyrazol-3-yl)butyramide: is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at the 4-position of the pyrazole ring and a butyramide group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethyl-1H-pyrazol-3-yl)butyramide typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include refluxing the reactants in a suitable solvent, such as acetic acid, followed by purification steps like recrystallization.
Industrial Production Methods: Industrial production methods for pyrazole derivatives, including this compound, often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology: The compound exhibits antimicrobial activity and is used in the development of antibacterial agents. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Medicine: The incorporation of the pyrazole ring enhances the biological activity of these compounds .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of N-(4-Ethyl-1H-pyrazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. It also modulates the expression of genes involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparación Con Compuestos Similares
- N-(4-Methyl-1H-pyrazol-3-yl)butyramide
- N-(4-Phenyl-1H-pyrazol-3-yl)butyramide
- N-(4-Isopropyl-1H-pyrazol-3-yl)butyramide
Comparison: N-(4-Ethyl-1H-pyrazol-3-yl)butyramide is unique due to the presence of the ethyl group at the 4-position of the pyrazole ring. This structural feature enhances its biological activity compared to other similar compounds. For instance, the ethyl group provides better lipophilicity, which can improve the compound’s ability to penetrate cell membranes and reach its molecular targets .
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
N-(4-ethyl-1H-pyrazol-5-yl)butanamide |
InChI |
InChI=1S/C9H15N3O/c1-3-5-8(13)11-9-7(4-2)6-10-12-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Clave InChI |
GJWWJTZZBYBREC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C(C=NN1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


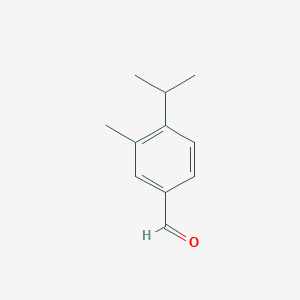
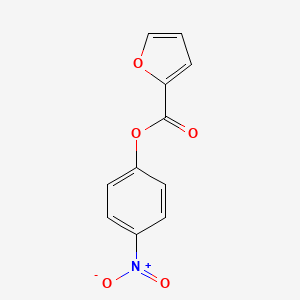
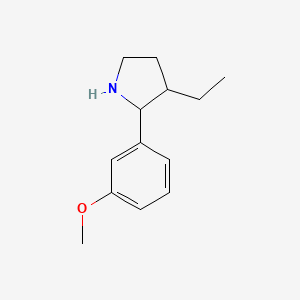
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
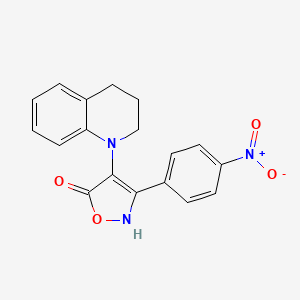
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
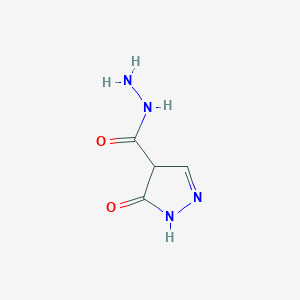
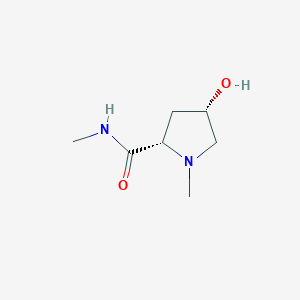
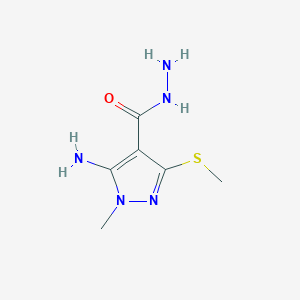
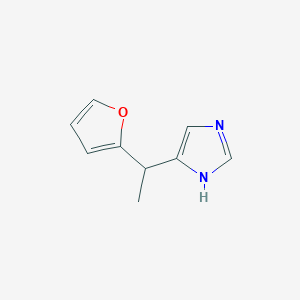
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
